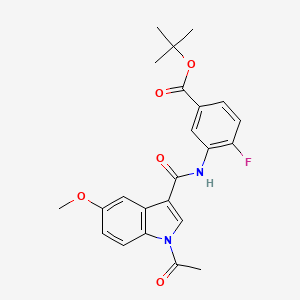CBP/p300-IN-1
CAS No.: 2443789-32-8
Cat. No.: VC4751619
Molecular Formula: C23H23FN2O5
Molecular Weight: 426.444
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2443789-32-8 |
|---|---|
| Molecular Formula | C23H23FN2O5 |
| Molecular Weight | 426.444 |
| IUPAC Name | tert-butyl 3-[(1-acetyl-5-methoxyindole-3-carbonyl)amino]-4-fluorobenzoate |
| Standard InChI | InChI=1S/C23H23FN2O5/c1-13(27)26-12-17(16-11-15(30-5)7-9-20(16)26)21(28)25-19-10-14(6-8-18(19)24)22(29)31-23(2,3)4/h6-12H,1-5H3,(H,25,28) |
| Standard InChI Key | BNTANBUTBDVIHY-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C=C(C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC(=C3)C(=O)OC(C)(C)C)F |
Introduction
Chemical and Pharmacological Properties of CBP/p300-IN-1
Structural Characteristics
CBP/p300-IN-1 features a proline-based scaffold with a tert-butyl ester group and fluorine substitution, optimizing binding affinity and metabolic stability . The canonical SMILES string (CC(N1C2=CC=C(OC)C=C2C(C(NC3=C(F)C=CC(C(OC(C)(C)C)=O)=C3)=O)=C1)=O) highlights its indole-carboxamide core, which engages the bromodomain’s ZA channel through hydrogen bonding and hydrophobic interactions . Conformational restriction of the linker region enhances proteolytic resistance, as evidenced by its half-life (>6 hours in human liver microsomes) .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2443789-32-8 |
| Molecular Formula | C₂₃H₂₃FN₂O₅ |
| Molecular Weight | 426.44 g/mol |
| Solubility (DMSO) | 62.5 mg/mL (146.56 mM) |
| LogP | 3.6 |
| Storage Conditions | -20°C, desiccated |
| In Vitro IC₅₀ (CBP/p300) | 166 nM (p300), 198 nM (CBP) |
Pharmacokinetic Profile
In vivo studies in murine models revealed favorable pharmacokinetics:
-
Bioavailability: 58% following oral administration (10 mg/kg) .
-
Plasma Half-Life: 4.2 hours, sustained by fluorination of metabolic soft spots .
-
Tumor Penetration: 3.7-fold higher concentration in xenograft tissues versus plasma, attributed to enhanced permeability .
Mechanism of Action: Targeting CBP/p300 Bromodomains
Disruption of Acetyl-Lysine Recognition
CBP/p300 bromodomains recognize acetylated lysine residues on histones (e.g., H3K27ac) and transcription factors (e.g., p53), facilitating the assembly of transcriptional complexes . CBP/p300-IN-1 competitively inhibits this interaction by occupying the acetyl-lysine binding pocket, as confirmed by X-ray crystallography (PDB: 6TUD) . This blockade prevents recruitment of coactivators like PCAF and MED15, silencing oncogenic pathways such as MYC and AR signaling .
Epigenetic and Transcriptional Consequences
Treatment with CBP/p300-IN-1 (1 μM, 72 hours) reduces global H3K27ac levels by 78% in LNCaP prostate cancer cells, correlating with downregulation of AR target genes (e.g., KLK3, TMPRSS2) . In MV4;11 AML cells, the compound decreases c-MYC expression (EC₅₀ = 37 nM) and induces apoptosis via BCL-2 suppression .
Preclinical Research Findings
Table 2: Cytotoxicity Across Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
|---|---|---|
| LNCaP | Prostate (CRPC) | 42 |
| MV4;11 | AML | 58 |
| PC-3 | Prostate (Androgen-Independent) | 89 |
| MCF-7 | Breast | 210 |
CBP/p300-IN-1 exhibits >10-fold selectivity for CBP/p300 over other bromodomain-containing proteins (e.g., BRD4, BRD9) . Synergy with enzalutamide (combination index = 0.32) in CRPC models suggests utility in overcoming antiandrogen resistance .
In Vivo Efficacy and Tolerability
In a murine MV4;11 xenograft model, daily oral dosing (25 mg/kg) for 21 days achieved:
-
Body Weight Loss: <5%, indicating minimal systemic toxicity .
Histopathological analysis revealed reduced Ki-67 staining (proliferation marker) and increased caspase-3 cleavage (apoptosis) .
Challenges and Future Directions
Overcoming Acquired Resistance
Prolonged CBP/p300-IN-1 exposure selects for EP300 gain-of-function mutations (e.g., D1399Y) in vitro . Next-generation degraders (e.g., PROTACs) combining CBP/p300-IN-1’s warhead with cereblon ligands show improved resistance profiles in preclinical studies .
Clinical Development Status
As of April 2025, CBP/p300-IN-1 remains in preclinical optimization. Phase I trials for analog compounds (e.g., CCS1477) are ongoing, with preliminary data indicating dose-dependent reductions in H3K27ac in patient biopsies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume